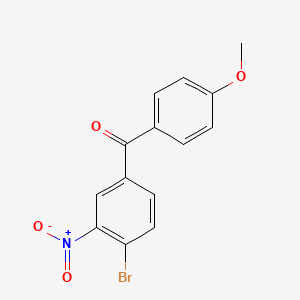![molecular formula C13H12N2O3S B5695361 N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE](/img/structure/B5695361.png)
N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE is a complex organic compound that features a thiazole ring, a hydroxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE typically involves multi-step procedures. One common method includes the condensation of 4-hydroxyphenylacetic acid with thiosemicarbazide to form the thiazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. For instance, the reductive carbonylation of nitrobenzene in the presence of palladium(II) complexes can selectively produce N-(4-hydroxyphenyl)acetamide, which can then be further reacted to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(2-Hydroxyphenyl)acetamide: Known for its antimicrobial properties.
N-(3-Chloro-4-hydroxyphenyl)acetamide: Investigated for its potential use in treating bacterial infections.
Uniqueness
N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE is unique due to its combination of a thiazole ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs.
Properties
IUPAC Name |
N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9(16)14-13-15(6-7-19-13)8-12(18)10-2-4-11(17)5-3-10/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUCKBYGTNJNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
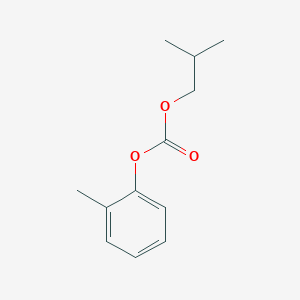

![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
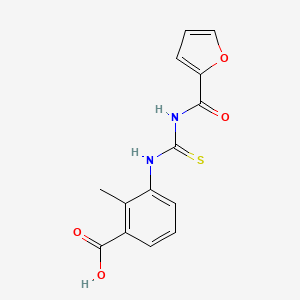
![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)
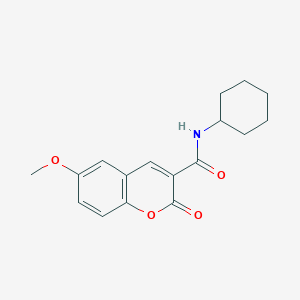
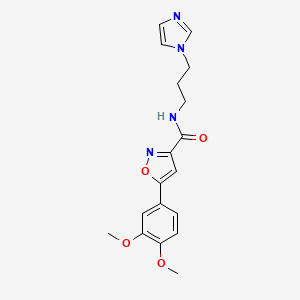
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![5-bromo-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B5695347.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5695355.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)
